![molecular formula C16H15N3OS B2565796 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide CAS No. 315696-74-3](/img/structure/B2565796.png)
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide
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Overview
Description
“N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to the 3-position of the pyridine ring. It also has a cyclohepta[b]thiophen ring with a cyano group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the carboxamide group, and the cyclohepta[b]thiophen ring would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyridine ring could undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Water-Mediated Synthesis and NLO Properties
The synthesis of related compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide through a three-component reaction in water demonstrates the versatility of synthetic routes. The synthesized compounds exhibit significant nonlinear optical (NLO) properties and potential anticancer activity due to their interaction with tubulin, showcasing their potential in materials science and therapeutic applications R. Jayarajan et al., 2019.
Antimicrobial Activity
Heterocyclic Synthesis with Thiophene-2-Carboxamide
The preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives demonstrates the compound's versatility in forming structures with potential antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria G. Ahmed, 2007.
Molecular Docking and Antitumor Evaluation
Novel Synthesis and Evaluation
Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized, showcasing a variety of heterocyclic derivatives. These compounds exhibit high inhibitory effects in antiproliferative activity against several human cancer cell lines, indicating their potential in antitumor studies H. Shams et al., 2010.
Antimicrobial Dyes and Textile Finishing
Design and Synthesis of Antimicrobial Dyes
A series of novel polyfunctionalized dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems have shown significant antimicrobial activity. These dyes, suitable for dyeing and textile finishing, demonstrate the compound's application beyond the pharmaceutical domain into materials science H. Shams et al., 2011.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-9-13-12-6-2-1-3-7-14(12)21-16(13)19-15(20)11-5-4-8-18-10-11/h4-5,8,10H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOMKPGMRALEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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